molecular formula C11H8O4 B1147611 4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde CAS No. 126214-23-1

4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde

Cat. No.: B1147611
CAS No.: 126214-23-1
M. Wt: 204.18
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Description

4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde is a chemical compound with the molecular formula C11H8O4

Preparation Methods

The synthesis of 4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde can be achieved through several routes. One common method involves the condensation of 4-hydroxycoumarin with hexamethylenetetramine in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization.

. These methods utilize solvents such as dimethylformamide and catalysts like glacial acetic acid to facilitate the reaction.

Chemical Reactions Analysis

4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde exerts its effects involves interactions with various molecular targets. In medicinal chemistry, it is believed to inhibit specific enzymes or receptors involved in disease pathways . For example, it may act as an inhibitor of DNA gyrase, an enzyme critical for bacterial DNA replication . The compound’s ability to form hydrogen bonds and π-π interactions with target proteins is crucial for its biological activity.

Comparison with Similar Compounds

4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde can be compared with other chromene derivatives, such as:

    4-Chloro-3-formylcoumarin: This compound has a similar structure but contains a chlorine atom, which can influence its reactivity and biological activity.

    6-Bromo-3-formylchromone:

    4-Chloro-3-formyl-6-methylcoumarin: This derivative has both chlorine and methyl groups, which can enhance its stability and reactivity in certain reactions.

Properties

IUPAC Name

4-hydroxy-6-methyl-2-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-6-2-3-9-7(4-6)10(13)8(5-12)11(14)15-9/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJLDOHIPVFYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80699350
Record name 3-(Hydroxymethylidene)-6-methyl-2H-1-benzopyran-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126214-23-1
Record name 3-(Hydroxymethylidene)-6-methyl-2H-1-benzopyran-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXY-6-METHYL-2-OXO-2H-CHROMENE-3-CARBALDEHYDE
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